molecular formula C18H21N3O2S B3461149 N-({[(4-tert-butylphenoxy)methyl]amino}carbonothioyl)nicotinamide

N-({[(4-tert-butylphenoxy)methyl]amino}carbonothioyl)nicotinamide

Número de catálogo B3461149
Peso molecular: 343.4 g/mol
Clave InChI: VTLGWCGRRFXXEV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-({[(4-tert-butylphenoxy)methyl]amino}carbonothioyl)nicotinamide, commonly known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK. BTK is a key component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.

Mecanismo De Acción

TAK-659 binds to the ATP-binding site of BTK and inhibits its activity, leading to downstream inhibition of the B-cell receptor signaling pathway. This results in a reduction in B-cell proliferation and survival, leading to tumor regression.
Biochemical and Physiological Effects:
TAK-659 has been shown to have selective activity against BTK, with minimal off-target effects on other kinases. In preclinical studies, TAK-659 has been well tolerated and has shown minimal toxicity. In addition to its anti-tumor effects, TAK-659 has also been shown to inhibit the production of pro-inflammatory cytokines, suggesting a potential role in the treatment of autoimmune diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of TAK-659 is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. Another advantage is its oral bioavailability, which allows for convenient dosing in preclinical and clinical studies. A limitation of TAK-659 is its relatively short half-life, which may require frequent dosing in clinical settings.

Direcciones Futuras

There are several potential future directions for the development of TAK-659. One area of interest is the combination of TAK-659 with other targeted therapies, such as inhibitors of PI3K or BCL-2, to enhance its anti-tumor effects. Another area of interest is the evaluation of TAK-659 in combination with immunotherapy, such as checkpoint inhibitors, to enhance the anti-tumor immune response. Finally, the development of TAK-659 as a treatment for autoimmune diseases, such as rheumatoid arthritis or lupus, is an area of active investigation.
In conclusion, TAK-659 is a promising small molecule inhibitor that targets BTK and has shown anti-tumor activity in preclinical models of B-cell malignancies. Further studies are needed to evaluate its safety and efficacy in clinical settings and to explore its potential in combination with other targeted therapies or immunotherapy.

Aplicaciones Científicas De Investigación

TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. In these studies, TAK-659 has been shown to inhibit BTK activity and induce apoptosis in B-cells, leading to a reduction in tumor growth and improved survival.

Propiedades

IUPAC Name

N-[(4-tert-butylphenoxy)methylcarbamothioyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-18(2,3)14-6-8-15(9-7-14)23-12-20-17(24)21-16(22)13-5-4-10-19-11-13/h4-11H,12H2,1-3H3,(H2,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTLGWCGRRFXXEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCNC(=S)NC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-({[(4-tert-butylphenoxy)methyl]amino}carbonothioyl)nicotinamide
Reactant of Route 2
Reactant of Route 2
N-({[(4-tert-butylphenoxy)methyl]amino}carbonothioyl)nicotinamide
Reactant of Route 3
Reactant of Route 3
N-({[(4-tert-butylphenoxy)methyl]amino}carbonothioyl)nicotinamide
Reactant of Route 4
N-({[(4-tert-butylphenoxy)methyl]amino}carbonothioyl)nicotinamide
Reactant of Route 5
Reactant of Route 5
N-({[(4-tert-butylphenoxy)methyl]amino}carbonothioyl)nicotinamide
Reactant of Route 6
Reactant of Route 6
N-({[(4-tert-butylphenoxy)methyl]amino}carbonothioyl)nicotinamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.